1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea
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Overview
Description
1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It features a quinoline moiety substituted with a methoxy group at the 6th position and a phenylpropyl group attached to the urea functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxyquinoline and 3-phenylpropylamine.
Formation of Isocyanate: The 3-phenylpropylamine is reacted with phosgene or a phosgene substitute to form the corresponding isocyanate.
Urea Formation: The isocyanate is then reacted with 6-methoxyquinoline to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea depends on its specific application:
Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.
Molecular Targets and Pathways: The exact molecular targets and pathways would vary depending on the biological context and the specific enzymes or receptors involved.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyquinoline moiety and phenylpropyl group contribute to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities.
Properties
IUPAC Name |
1-(6-methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-25-17-13-16-10-6-11-21-19(16)18(14-17)23-20(24)22-12-5-9-15-7-3-2-4-8-15/h2-4,6-8,10-11,13-14H,5,9,12H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXLQHILOGLHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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